2-Iodo-4'-n-propylbenzophenone
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Overview
Description
2-Iodo-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15IO It is a derivative of benzophenone, where the phenyl groups are substituted with iodine and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4’-n-propylbenzophenone typically involves the iodination of 4’-n-propylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone structure in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination of the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2-Iodo-4’-n-propylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4’-n-propylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Iodo-4’-n-propylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4’-n-propylbenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom and the propyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-4’-n-propylbenzophenone
- 2-Iodo-4’-methylbenzophenone
- 2-Bromo-4’-n-propylbenzophenone
Uniqueness
2-Iodo-4’-n-propylbenzophenone is unique due to the specific positioning of the iodine and propyl groups, which can significantly affect its chemical and physical properties. This uniqueness makes it valuable for targeted applications where these properties are advantageous.
Properties
IUPAC Name |
(2-iodophenyl)-(4-propylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRQGUDTEDEZMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641773 |
Source
|
Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-26-5 |
Source
|
Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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